3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol
Overview
Description
3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol is a chemical compound known for its unique structure and properties It consists of a phenol ring substituted with three chlorine atoms and a tert-butyldimethylsilyl (TBDMS) group attached via an oxygen atom
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that similar compounds can act as both an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Biochemical Pathways
It’s known that similar compounds can introduce propanol functionality to many pharmaceuticals .
Pharmacokinetics
It’s known that similar compounds have a boiling point of 195°c at 760 mmhg, a density of 0892 g/mL at 25 °C, and a refractive index of 1416 .
Result of Action
It’s known that similar compounds can be used as intermediates in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol typically involves the protection of the hydroxyl group of 2,4,6-trichlorophenol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2,4,6-Trichlorophenol+TBDMS-ClBasethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenol ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The TBDMS group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Deprotection: TBAF in tetrahydrofuran (THF) is a standard reagent for removing the TBDMS group.
Major Products
Substitution: Depending on the nucleophile used, various substituted phenols can be obtained.
Deprotection: The primary product is 2,4,6-trichlorophenol.
Scientific Research Applications
3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the protection and deprotection of phenolic hydroxyl groups.
Biology: Employed in the study of enzyme mechanisms where phenolic compounds are substrates or inhibitors.
Medicine: Investigated for its potential use in drug development, especially in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Tert-butyldimethylsilyl)oxy]propanal
- (Tert-butyldimethylsilyl)oxyacetaldehyde
- (Tert-butyldimethylsilyl)oxy)propanol
Uniqueness
3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol is unique due to the presence of three chlorine atoms on the phenol ring, which significantly alters its reactivity compared to other TBDMS-protected phenols. This compound’s specific substitution pattern and steric hindrance make it a valuable intermediate in complex organic syntheses.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl3O2Si/c1-12(2,3)18(4,5)17-11-8(14)6-7(13)10(16)9(11)15/h6,16H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEPKSKCYVBFNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C(=C1Cl)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164463 | |
Record name | Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401164463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781241-34-6 | |
Record name | Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1781241-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401164463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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